molecular formula C9H9NO3S2 B13289397 2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid

2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B13289397
M. Wt: 243.3 g/mol
InChI Key: LOHANEJXDZYINF-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d][1,3]thiazole-5-carboxylic acid family, characterized by a fused thienothiazole core and a carboxylic acid group at position 3. The propan-2-yloxy substituent at position 2 introduces steric and electronic effects that modulate its physicochemical and biological properties.

Properties

Molecular Formula

C9H9NO3S2

Molecular Weight

243.3 g/mol

IUPAC Name

2-propan-2-yloxythieno[2,3-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C9H9NO3S2/c1-4(2)13-9-10-7-5(15-9)3-6(14-7)8(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

LOHANEJXDZYINF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=C(S1)C=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols.

Scientific Research Applications

2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to uric acid. This inhibition can help manage conditions like gout and hyperuricemia .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name (Substituent at Position 2) CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties References
2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid 923832-32-0 C₈H₈N₂O₂S₂ 228.28 Purity: ≥95%; Storage: Unspecified; Commercial availability (Santa Cruz Biotechnology)
2-(Pyrrolidin-1-yl)thieno[2,3-d][1,3]thiazole-5-carboxylic acid 1211505-49-5 C₁₀H₁₀N₂O₂S₂ 254.33 Density: 1.56 g/cm³; Predicted boiling point: 467°C; Acidic pKa: 2.68
2-[(4-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid 924142-71-2 C₁₁H₉N₂O₂S₂ 265.33 Safety: Corrosive, toxic (H314, H335); Requires PPE and controlled storage
2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride 1909312-91-9 C₆H₅ClN₂O₂S₂ 236.70 Purity: ≥97%; Application: Pharmaceutical R&D
2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid 2377611-25-9 C₁₀H₁₂N₂O₂S₂ 256.34 Discontinued; Limited commercial availability

Key Observations :

  • Electron-donating substituents (e.g., dimethylamino, pyrrolidinyl) increase molecular weight and alter solubility. For example, the pyrrolidinyl derivative has a higher predicted boiling point (467°C) due to enhanced hydrogen bonding .
  • Safety profiles vary significantly: The 4-methylphenylamino derivative is classified as corrosive (H314) and toxic upon inhalation (H335), requiring stringent safety protocols .

Biological Activity

2-(Propan-2-yloxy)thieno[2,3-d][1,3]thiazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9NO3S2C_9H_{9}NO_3S_2 with a molecular weight of 243.30 g/mol. The compound features a thieno[2,3-d][1,3]thiazole core, which is known for various biological activities.

The biological activity of this compound can be attributed to its structural components that interact with biological targets. Research indicates that thiazole derivatives often exhibit:

  • Antimicrobial Activity : Compounds with thiazole rings have shown significant antibacterial and antifungal properties.
  • Anticancer Activity : Similar derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation.
  • Enzyme Inhibition : Thiazoles can act as inhibitors of various enzymes, including those involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazole derivatives, including those similar to this compound. Results indicated that compounds with hydrophobic side chains exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (µg/mL)Activity
Compound A1.5Effective against E. coli
Compound B0.91Effective against S. aureus

These findings suggest that the presence of specific functional groups can significantly enhance the antimicrobial efficacy of thiazole derivatives .

Anticancer Potential

Research into anticancer properties has shown that derivatives of thiazole can inhibit the growth of various cancer cell lines. For instance, a derivative similar to this compound demonstrated significant antiproliferative effects on leukemia cells with an IC50 value comparable to established chemotherapeutics .

Cell LineIC50 (µM)Comparison
K563 (Leukemia)< 1Comparable to dasatinib
MDA-MB 231 (Breast Cancer)20.2Less active than dasatinib
HT-29 (Colon Cancer)21.6Less active than dasatinib

These results highlight the potential for developing new anticancer agents based on the thiazole scaffold .

Case Studies

Several case studies have investigated the biological activity of thiazole derivatives:

  • Study on Antitumor Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models. The most active compounds showed promising results in reducing tumor size and improving survival rates in animal models.
  • Antimicrobial Efficacy Study : A comparative study assessed the antimicrobial activity of thiazole derivatives against standard antibiotics. The results indicated that certain derivatives exhibited superior effectiveness against resistant strains of bacteria.

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